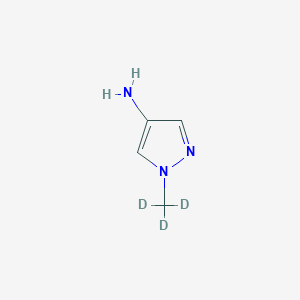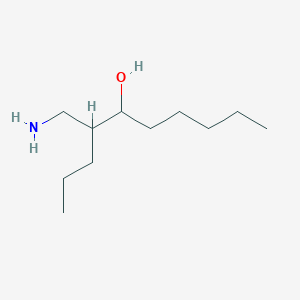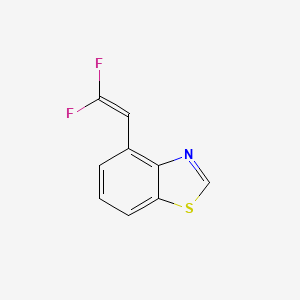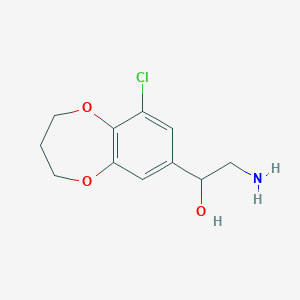
1-(Trideuteriomethyl)pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H3)methyl-1H-pyrazol-4-amine, also known as 1-Methyl-1H-pyrazol-4-amine, is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Métodos De Preparación
The synthesis of 1-(2H3)methyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the reaction of pyrazole with methylamine under controlled conditions. Another approach is the reaction of pyrazole with methyl isocyanate. These reactions typically require specific catalysts and conditions to ensure high yield and purity .
In industrial settings, the production of 1-(2H3)methyl-1H-pyrazol-4-amine often involves large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
1-(2H3)methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The amino group in 1-(2H3)methyl-1H-pyrazol-4-amine can participate in nucleophilic substitution reactions with halides or other electrophiles, producing substituted pyrazole derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(2H3)methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2H3)methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain kinases, modulating signaling pathways involved in cell proliferation and inflammation. The compound’s structure allows it to bind to active sites of target proteins, thereby altering their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1-(2H3)methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
4-Amino-1-methylpyrazole: This compound shares a similar structure but differs in the position of the amino group, which can influence its reactivity and biological activity.
3-Methyl-1H-pyrazol-5-amine:
1-Methyl-1H-pyrazol-4-amine hydrochloride: This derivative includes a hydrochloride group, which can enhance its solubility and stability in certain applications.
The uniqueness of 1-(2H3)methyl-1H-pyrazol-4-amine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C4H7N3 |
|---|---|
Peso molecular |
100.14 g/mol |
Nombre IUPAC |
1-(trideuteriomethyl)pyrazol-4-amine |
InChI |
InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3/i1D3 |
Clave InChI |
LBGSWBJURUFGLR-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=C(C=N1)N |
SMILES canónico |
CN1C=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride](/img/structure/B13580188.png)


![1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13580206.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13580215.png)
amine dihydrochloride](/img/structure/B13580223.png)
aminehydrochloride](/img/structure/B13580227.png)




